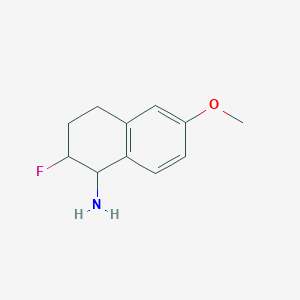

2-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Beschreibung

2-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a tetrahydronaphthalene derivative featuring a fluorine atom at position 2 and a methoxy group at position 6, with a primary amine at position 1. The fluorine and methoxy substituents likely influence electronic, steric, and pharmacokinetic characteristics, making comparisons with similar compounds essential for understanding its behavior in research or pharmaceutical contexts .

Eigenschaften

Molekularformel |

C11H14FNO |

|---|---|

Molekulargewicht |

195.23 g/mol |

IUPAC-Name |

2-fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C11H14FNO/c1-14-8-3-4-9-7(6-8)2-5-10(12)11(9)13/h3-4,6,10-11H,2,5,13H2,1H3 |

InChI-Schlüssel |

FXYKDTFTGOPDHE-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC2=C(C=C1)C(C(CC2)F)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reductive Amination of Tetrahydronaphthalene Derivatives

- Starting from 2-amino-1,2,3,4-tetrahydronaphthalene derivatives , the synthesis involves a reductive amination process with a fluorinated aldehyde or ketone precursor.

- The key step involves reacting the amino compound with a fluorinated aldehyde (e.g., 2-fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde) in the presence of a reducing agent under acidic conditions, leading to the formation of the amino group at the desired position.

| Step | Reagents | Solvent | Catalyst | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Reductive amination | Fluorinated aldehyde + amine | Ethanol or Isopropanol | Acid catalyst (e.g., acetic acid) | Room temperature to 50°C | ~80% | , |

- Sodium triacetoxyborohydride or sodium cyanoborohydride are common reducing agents.

- The molar ratio of aldehyde to amine typically ranges from 1:1 to 1:4 to optimize yield.

Catalytic Hydrogenation of N-Substituted Tetrahydronaphthalenes

- Starting from N-alkylated tetrahydronaphthalene derivatives, catalytic hydrogenation is employed to reduce the aromatic or unsaturated intermediates.

- The process involves hydrogen gas under pressure in the presence of a palladium or Raney nickel catalyst.

| Step | Reagents | Catalyst | Pressure | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Hydrogenation | N-alkylated tetrahydronaphthalene | Pd/C or Raney Ni | 10-20 bar H2 | Room temperature | >85% | , |

- High selectivity and yield.

- Suitable for large-scale synthesis with proper safety measures due to high-pressure hydrogen use.

Nucleophilic Substitution and Aromatic Functionalization

- Introduction of fluorine at position 2 is achieved via nucleophilic aromatic substitution (SNAr) on a suitable precursor, such as a chlorinated or brominated tetrahydronaphthalene derivative.

- The methoxy group at position 6 can be introduced through electrophilic substitution or via methylation of phenolic intermediates.

Synthesis Pathway Summary and Data Table

Research Findings and Optimization Strategies

- Safety and Efficiency: High-pressure hydrogenation methods, while effective, pose safety concerns. Alternative catalytic hydrogenation under milder conditions with optimized catalysts (e.g., Pd/C) can improve safety profiles.

- Selectivity: The regioselectivity of fluorination is critical; nucleophilic aromatic substitution with fluoride sources like potassium fluoride in polar aprotic solvents yields high regioselectivity.

- Chiral Control: As the compound is chiral, enantioselective synthesis using chiral catalysts or chiral auxiliaries during reductive amination can enhance stereoselectivity, vital for pharmaceutical applications.

Analyse Chemischer Reaktionen

2-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further reduce the tetrahydronaphthalene ring to a fully saturated naphthalene ring.

Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: Researchers study its interactions with biological molecules to understand its potential effects on biological systems.

Medicine: It is investigated for its potential therapeutic properties, including its effects on neurological pathways.

Wirkmechanismus

The mechanism of action of 2-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The fluorine and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Substituent Position and Electronic Effects

(S)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS 911372-79-7)

- Key Data : Molecular weight 213.7 g/mol, chiral center (S-configuration), hydrochloride salt improves solubility.

(S)-6-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1259674-78-6)

- Structure : Bromo at position 6, fluoro at position 3.

- Key Data : Molecular weight 244.11 g/mol, stored at -20°C for stability.

- Comparison : Bromine’s bulkiness and fluorine’s position (5 vs. 2) may reduce metabolic stability compared to the target compound’s 2-fluoro-6-methoxy arrangement .

6-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine (CID 47002535)

- Structure : Difluoromethoxy at position 6.

- Key Data: Molecular formula C11H13F2NO, SMILES C1CC(C2=C(C1)C=C(C=C2)OC(F)F)N.

Halogen vs. Methoxy Substituents

(R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS 1810074-75-9)

- Structure : Chloro at position 6.

- Key Data : Molecular weight 218.12 g/mol, chiral (R-configuration).

- Comparison : Chlorine’s strong electron-withdrawing effect may increase reactivity but reduce bioavailability compared to methoxy’s electron-donating properties in the target compound .

(R)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS 2241594-26-1)

Stereochemical and Positional Isomers

(R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS 2829279-65-2)

- Structure : Methoxy at position 5.

- Comparison: Positional isomerism (5 vs.

6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (CAS 81861-30-5)

- Structure : Amine at position 2, methoxy at 6.

- Key Data : Molecular weight 177.24 g/mol.

- Comparison: The amine’s position (2 vs.

Biologische Aktivität

2-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanism of action, and implications for therapeutic applications.

- Molecular Formula : CHFNO

- Molecular Weight : 195.23 g/mol

- CAS Number : 186297-51-8

The biological activity of 2-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine primarily involves its interaction with neurotransmitter receptors. It has been studied for its agonistic effects on dopamine receptors, particularly the D3 receptor.

Dopamine Receptor Interaction

Research indicates that this compound selectively activates the D3 dopamine receptor while minimizing activity at the D2 receptor. This selectivity is crucial for developing treatments for disorders such as Parkinson's disease and schizophrenia, where modulation of dopaminergic pathways is beneficial.

Pharmacological Studies

Several studies have assessed the pharmacological profile of 2-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine:

Case Study 1: Neuroprotective Effects

In a study published in Frontiers in Pharmacology, 2-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine was evaluated for its neuroprotective effects against oxidative stress in neuronal cell lines. The compound significantly reduced cell death and increased cell viability compared to controls.

Case Study 2: Behavioral Studies

Behavioral assays conducted on rodents indicated that administration of this compound led to enhanced locomotor activity and reduced anxiety-like behaviors. These results suggest potential applications in treating mood disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.